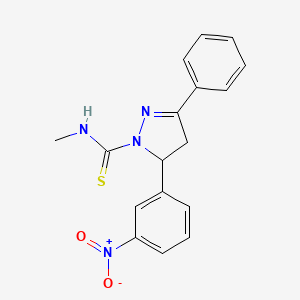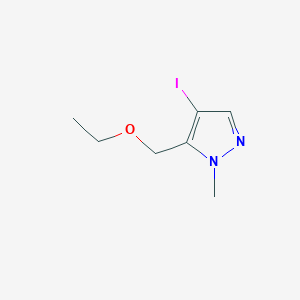
5-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an ethoxymethyl group at the 5-position, an iodine atom at the 4-position, and a methyl group at the 1-position of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 1-methyl-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as potassium carbonate, followed by iodination using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 5-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine position, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Major Products Formed:
Substitution: Formation of 5-(ethoxymethyl)-4-substituted-1-methyl-1H-pyrazoles.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 5-(ethoxymethyl)-4-hydro-1-methyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
Chemistry: 5-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its iodine atom makes it suitable for radiolabeling, which can be used in imaging studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 5-(ethoxymethyl)-4-chloro-1-methyl-1H-pyrazole
- 5-(ethoxymethyl)-4-bromo-1-methyl-1H-pyrazole
- 5-(ethoxymethyl)-4-fluoro-1-methyl-1H-pyrazole
Comparison: Compared to its chloro, bromo, and fluoro analogs, 5-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has a larger atomic radius and higher atomic weight due to the presence of iodine. This can influence its reactivity and physical properties, such as boiling point and solubility. The iodine atom also provides unique opportunities for radiolabeling, making it particularly useful in imaging studies and radiopharmaceutical applications.
Propiedades
IUPAC Name |
5-(ethoxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-3-11-5-7-6(8)4-9-10(7)2/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVGGDUDXPRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
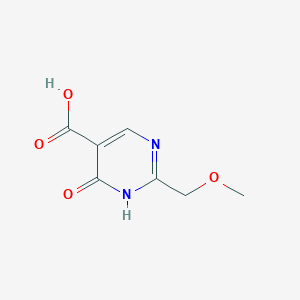
![1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine](/img/structure/B2842754.png)
![4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842755.png)

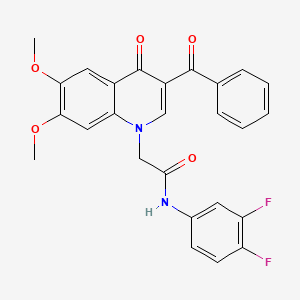
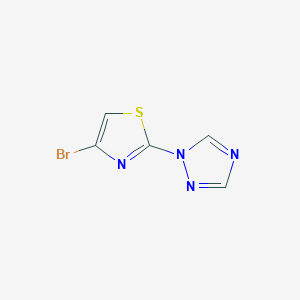
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2842761.png)
![3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842762.png)

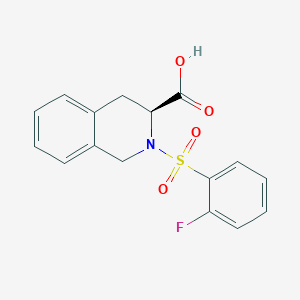
![3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842769.png)
![N-(4-chlorophenyl)-2-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetamide](/img/structure/B2842771.png)
![N-[4-(1H-imidazol-1-yl)butyl]but-2-ynamide](/img/structure/B2842772.png)
